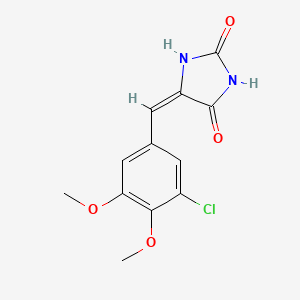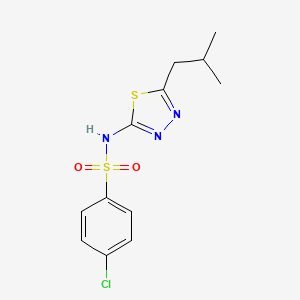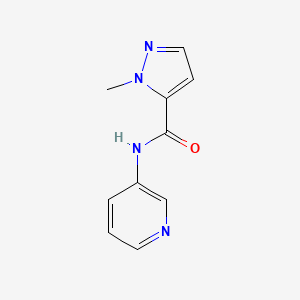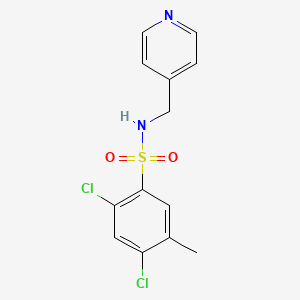![molecular formula C14H9ClN6O2S B5516678 4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)
4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole derivatives, including the specified compound, are recognized for their significant biological and corrosion inhibition activities. These compounds are synthesized through various chemical routes and analyzed for their molecular structures using techniques like X-ray diffraction and density functional theory (DFT) calculations.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep reactions that are energetically feasible at room temperature. These processes are exothermic and spontaneous, indicating a favorable synthesis pathway. The bond lengths and angles in the synthesized compounds are often compared with crystallographic values to ensure accuracy (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is elucidated using X-ray diffraction techniques and DFT calculations. These methods help in understanding the geometry and electronic structure of the molecules. For example, the dihedral angles between different rings in the molecule and the types of hydrogen bonding present can be determined, providing insights into the compound's stability and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including cyclo-condensation and reactions with aldehydes to form new derivatives. These reactions can significantly alter the compound's chemical properties, such as reactivity and biological activity. Theoretical studies using molecular electrostatic potential surfaces and electronic parameters provide insights into these chemical properties (Dave et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are typically determined experimentally and can vary significantly among different derivatives. Understanding these properties is essential for designing compounds with desired characteristics.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards other compounds, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity. Studies on the synthesis and characterization of transition metal complexes with triazole derivatives reveal how these compounds can act as ligands, forming complexes with different geometries (Haddad et al., 2013).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application of derivatives similar to the target compound is in corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles, including a derivative closely related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds exhibit high inhibition performance, attributed to their ability to form a protective film on the metal surface, as supported by potentiodynamic polarization data and surface analysis. Theoretical calculations using density functional theory (DFT) methods have helped understand the effect of molecular structure on inhibition efficiency (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Derivatives of the target compound have been synthesized and evaluated for their antimicrobial activities. These studies have identified compounds showing good to moderate activity against various microbial strains. The synthesis process often involves reactions with different aldehydes and primary or secondary amines, leading to a variety of triazole derivatives that are tested for their antimicrobial potential (Bayrak et al., 2009).
Anticancer Activity
Further research into triazole derivatives has explored their potential anticancer activity. Specifically, novel triazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting the epithelial-to-mesenchymal transition (EMT) process and inducing cellular apoptosis in cancer cells. This indicates a potential avenue for the development of anticancer drugs based on triazole chemistry (Safari et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of this compound are not specified in the sources I found. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential for further study in various fields of research.
Eigenschaften
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN6O2S/c15-11-2-1-9(7-12(11)21(22)23)8-17-20-13(18-19-14(20)24)10-3-5-16-6-4-10/h1-8H,(H,19,24)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZOBSCDGFUGG-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)


![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)

![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)